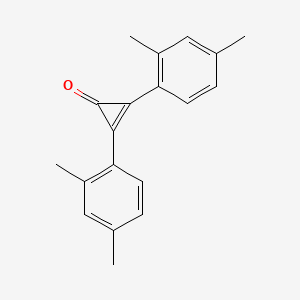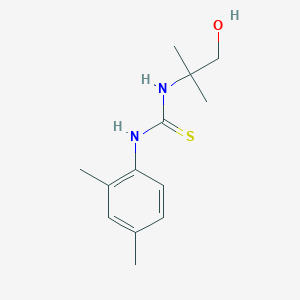
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with two chlorine atoms and a furan ring connected through a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical lead compound.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as protein kinases. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,5-Dichlorothiophen-3-yl)(phenyl)methanone
- (2,5-Dichlorothiophen-3-yl)(pyridin-2-yl)methanone
- (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone
Uniqueness
(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is unique due to the presence of both thiophene and furan rings, which impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57248-29-0 |
|---|---|
Formule moléculaire |
C9H4Cl2O2S |
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
(2,5-dichlorothiophen-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C9H4Cl2O2S/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H |
Clé InChI |
RNOWFBUCMDLIBL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C2=C(SC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)

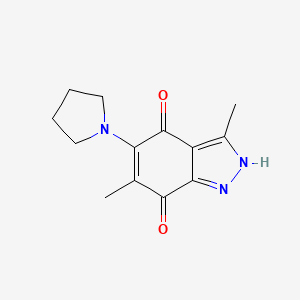
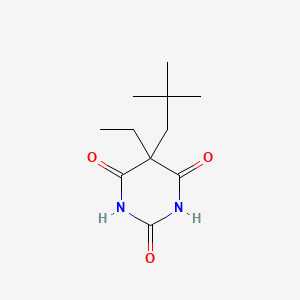
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
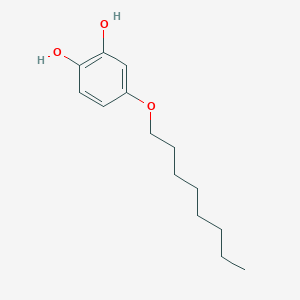
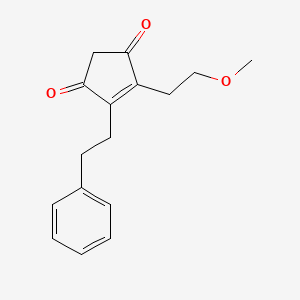
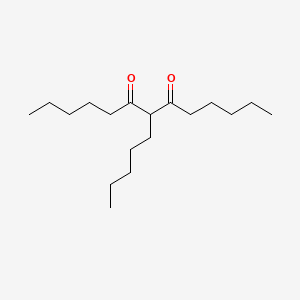
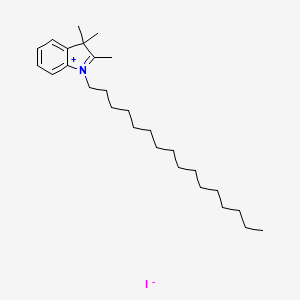
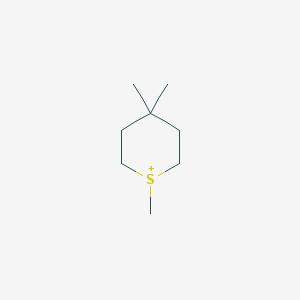
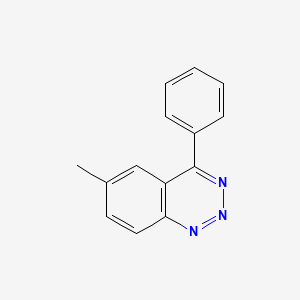
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
